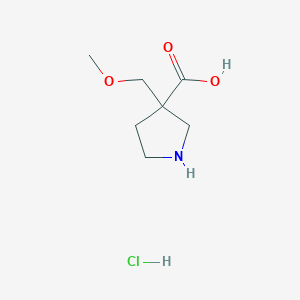

3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSKKSTSYAXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions, including:

- Nucleophilic substitutions

- Cyclization reactions

- Functional group transformations

These reactions are crucial for developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Its applications include:

- Enzyme Inhibition Studies : The compound can be used to study enzyme kinetics and inhibition mechanisms, providing insights into drug design.

- Receptor Binding Assays : It can be evaluated for its affinity towards specific receptors, aiding in the development of new therapeutic agents.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties.

- Cytotoxicity : Investigations into its effects on cancer cell lines have revealed selective cytotoxicity, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured as follows:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control | 0 |

| Test Compound | 15 |

This suggests that the compound has potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cancer cell lines, the compound demonstrated selective cytotoxicity against HeLa cells with an IC50 value of approximately 25 µM. This indicates that it could be a promising lead compound for developing anticancer drugs.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Polymer Production : It acts as an intermediate in synthesizing specialty polymers with tailored properties.

- Resin Manufacturing : The compound can be incorporated into resin formulations to enhance performance characteristics.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride and its analogs:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The methoxymethyl group in the target compound introduces steric bulk and polarity compared to the simpler β-proline hydrochloride. This likely enhances solubility and receptor binding specificity .

- Salt Form : Hydrochloride salts (e.g., β-proline HCl, methyl ester HCl) improve crystallinity and bioavailability compared to free acids .

- Purity and Synthesis : Analogous compounds like 1-methyl-5-oxopyrrolidine-3-carboxylic acid are synthesized in high purity (100%) via hydrolysis and crystallization , while substituted aryl analogs (e.g., 4-(2-methoxyphenyl)) are synthesized with yields up to 68% but variable LC purity (16–99%) .

Biological Activity

3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methoxymethyl group and a carboxylic acid moiety, which may influence its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to various receptors or enzymes. These interactions can modulate enzymatic activity or receptor signaling pathways, though detailed mechanisms remain under investigation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity: Some pyrrolidine derivatives have shown promising antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Effects: Certain derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties: Compounds in this class may offer neuroprotective benefits, suggesting applications in neurodegenerative diseases.

Anticancer Activity

A study evaluating the antiproliferative effects of pyrrolidine derivatives found that this compound demonstrated notable activity against human cancer cell lines. The IC50 values for this compound were reported in the range of 10-30 µM, indicating effective inhibition of cell growth compared to control groups .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| OVCAR-3 (Ovarian) | 20 |

| A549 (Lung) | 25 |

Mechanistic Studies

Mechanistic studies suggest that the compound may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This was supported by assays demonstrating increased levels of ROS and activation markers for apoptosis in treated cells .

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential for therapeutic use in inflammatory diseases .

Case Studies

- Breast Cancer Treatment: A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

- Neuroprotection in Animal Models: In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Reductive Amination : React pyrrolidine-3-carboxylic acid with methoxymethyl chloride under basic conditions (e.g., K₂CO₃), followed by HCl salt formation .

- Ring-Opening Strategies : Use epoxide intermediates (e.g., 3-(epoxymethyl)pyrrolidine) and nucleophilic methoxy group addition, optimized via quantum chemical calculations to predict reaction pathways .

- Purity Validation :

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for pyrrolidine derivatives) .

- pH Stability :

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states for methoxymethylation and cyclization steps .

- Solvent Effects : Predict solvent polarity impacts on reaction yield (e.g., DMF vs. THF) using COSMO-RS simulations .

- Data Contradictions : Address discrepancies between computational predictions and experimental yields (e.g., steric hindrance in bulky intermediates) via sensitivity analysis .

Q. What strategies resolve racemic mixtures of this compound?

Methodological Answer:

Q. How does the compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

- Radioligand Binding Assays : Test affinity for neurotransmitter receptors (e.g., NMDA receptors, given structural similarity to arylcyclohexylamines) using [³H]MK-801 displacement .

- Enzyme Inhibition : Screen against prolyl oligopeptidase (POP) via fluorescence-based assays (IC₅₀ determination) .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s solubility in polar solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.